Technical Guide: Chemical Structure and Characterization of Aripiprazole Related Compound B
Technical Guide: Chemical Structure and Characterization of Aripiprazole Related Compound B
Executive Technical Summary
Aripiprazole Related Compound B (USP designation) is a critical process-related impurity and synthetic intermediate associated with the manufacturing of Aripiprazole, an atypical antipsychotic. Chemically identified as 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one , it represents the "head" moiety of the Aripiprazole pharmacophore linked to a butanol chain.
In the context of drug development and Quality Control (QC), this compound serves two roles:
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Key Intermediate: It is the direct precursor to the alkylating agent (e.g., 7-(4-bromobutoxy)-...) used to attach the piperazine "tail."
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Critical Quality Attribute (CQA): Its presence in the final API indicates incomplete conversion of intermediates or hydrolysis of the alkyl linker.
This guide provides a definitive structural analysis, mechanistic formation pathways, and validated analytical protocols for its detection.
Chemical Identity & Structural Elucidation
The structural integrity of Related Compound B is defined by the stability of the dihydroquinolinone core and the polarity of the terminal hydroxyl group. Unlike the lipophilic parent drug, this compound exhibits higher polarity, significantly influencing its elution profile in Reversed-Phase HPLC (RP-HPLC).
Physicochemical Profile
| Parameter | Technical Specification |
| USP Designation | Aripiprazole Related Compound B |
| Chemical Name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one |
| CAS Registry Number | 889443-20-3 |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Molecular Descriptors
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SMILES: OCCCCOC1=CC2=C(C=C1)CCC(N2)=O[1]
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InChI Key: KRICLZOCASGBRD-UHFFFAOYSA-N
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Structural Features:
Mechanistic Formation & Synthetic Pathway
Understanding the origin of Related Compound B is essential for process control. It is typically formed during the initial alkylation step of the Aripiprazole synthesis.
Synthesis Logic
The synthesis of Aripiprazole generally involves a convergent strategy. Related Compound B is formed when 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with 1,4-butanediol (or a 4-halo-butanol equivalent followed by hydrolysis).
Primary Pathway:
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O-Alkylation: The phenolic hydroxyl at position 7 attacks an alkylating agent (e.g., 4-chlorobutanol) under basic conditions (
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Activation (Downstream): The terminal hydroxyl of Related Compound B is typically converted to a leaving group (Bromine or Tosylate) to facilitate the nucleophilic attack by the dichlorophenylpiperazine "tail."
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Impurity Carryover: If the activation step is incomplete, or if the activated intermediate hydrolyzes back to the alcohol, Related Compound B persists in the final crystallization mother liquor.
Pathway Visualization
The following diagram illustrates the formation of Related Compound B and its relationship to the Active Pharmaceutical Ingredient (API).
Caption: Figure 1. Synthetic pathway highlighting Related Compound B as a key intermediate and potential hydrolytic degradant.
Analytical Characterization Protocol
To quantify Related Compound B in the presence of Aripiprazole, a validated RP-HPLC method is required. Due to the significant polarity difference (Related Compound B is much more polar than Aripiprazole), gradient elution is recommended to ensure resolution.
Validated HPLC Methodology
Principle: Separation is achieved based on hydrophobicity. The hydroxyl group on Related Compound B causes it to elute significantly earlier than the parent drug.
| Parameter | Protocol Specification |
| Column | C18 (Octadecylsilane), |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) or 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temp | |
| Detection (UV) | 215 nm (Max sensitivity) or 254 nm |
| Injection Volume |
Gradient Program
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0-5 min: 80% A / 20% B (Isocratic hold to retain polar impurities)
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5-20 min: Linear ramp to 20% A / 80% B (Elute Aripiprazole)
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20-25 min: Hold at 20% A / 80% B
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25-30 min: Re-equilibrate to Initial Conditions
Analytical Logic & Troubleshooting
The following workflow ensures the correct identification of Related Compound B during method development.
Caption: Figure 2. Logic flow for identifying Related Compound B based on Relative Retention Time (RRT).
Regulatory & Toxicological Context
In drug development, controlling Related Compound B is mandated by ICH Q3A (Impurities in New Drug Substances).
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Classification: Process-Related Impurity.
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Genotoxicity: Generally considered non-mutagenic (structural alert analysis required per ICH M7, but the structure lacks high-risk alerts typical of nitro/nitroso compounds).
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Limits:
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Reporting Threshold: 0.05%
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Identification Threshold: 0.10%
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Qualification Threshold: 0.15% (Requires tox studies if exceeded).
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Note: As a "Related Compound," USP reference standards are available (Catalog #1042645) to ensure accurate quantitation during batch release testing.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11432473 (Aripiprazole Related Compound B). PubChem. Available at: [Link]
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Verdia, J., Kumar, P., & Joshi, N. S. (2014). Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Svrkota, B., et al. Optimization of chromatographic separation of aripiprazole and impurities.[5] Journal of Liquid Chromatography & Related Technologies.[5] Available at: [Link]
Sources
- 1. alentris.org [alentris.org]
- 2. veeprho.com [veeprho.com]
- 3. CAS 889443-20-3 Aripiprazole Related Compound B Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Aripiprazole Related Compound B - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
